6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
CAS No.:
Cat. No.: VC16376480
Molecular Formula: C21H26ClNO6
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26ClNO6 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | (6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
| Standard InChI | InChI=1S/C21H26ClNO6/c1-7-8-15(23-20(26)29-21(4,5)6)19(25)28-17-10-16-13(9-14(17)22)11(2)12(3)18(24)27-16/h9-10,15H,7-8H2,1-6H3,(H,23,26) |
| Standard InChI Key | CNVSHDXZPRQMMN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)C)C)Cl)NC(=O)OC(C)(C)C |
Introduction
The compound 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic derivative belonging to the coumarin family. Coumarins are well-known for their diverse biological and pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties. This specific compound features a chromenone core (coumarin scaffold) substituted with a chloro group at position 6, methyl groups at positions 3 and 4, and a tert-butoxycarbonyl-protected norvaline moiety at position 7.
Synthesis
The synthesis of this compound involves multi-step organic transformations:
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Starting Material Preparation: The chromenone scaffold is synthesized via the Pechmann condensation reaction using resorcinol derivatives.
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Functionalization: Chlorination at position 6 and methylation at positions 3 and 4 are achieved using selective reagents.
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Coupling Reaction: The tert-butoxycarbonyl-protected norvaline is attached to position 7 of the chromenone ring via esterification or amidation reactions.
These steps require precise control of reaction conditions to ensure regioselectivity and yield optimization.
Applications
The compound's structure suggests potential applications in medicinal chemistry:
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Anticancer Activity: Coumarin derivatives are known to inhibit tumor growth by interfering with cell cycle regulation.
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Antimicrobial Properties: The chloro group enhances lipophilicity, potentially improving membrane penetration in bacterial cells.
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Drug Delivery Systems: The tert-butoxycarbonyl group provides stability during transport and metabolism, making it suitable for prodrug development.
Spectroscopic Characterization
The characterization of this compound involves various analytical techniques:
| Technique | Observations |
|---|---|
| NMR (1H & 13C) | Signals corresponding to aromatic protons, methyl groups, and tert-butoxycarbonyl moiety |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight |
| IR Spectroscopy | Peaks indicating carbonyl (C=O), amide (N-H), and aromatic C-H bonds |
Biological Insights
Preliminary studies on similar coumarin derivatives suggest that this compound could exhibit:
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Selective Cytotoxicity: Targeting cancer cells while sparing normal cells.
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Enzyme Inhibition: Inhibiting enzymes like topoisomerase or kinases involved in disease pathways.
Further experimental validation is needed to confirm these activities.
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